Osbond acid Osbond acid (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.
Osbond acid is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 25182-74-5
VCID: VC20853732
InChI: InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
SMILES: CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

Osbond acid

CAS No.: 25182-74-5

Cat. No.: VC20853732

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Osbond acid - 25182-74-5

Specification

CAS No. 25182-74-5
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid
Standard InChI InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
Standard InChI Key AVKOENOBFIYBSA-WMPRHZDHSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Introduction

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a polyunsaturated fatty acid belonging to the omega-6 family. It features a 22-carbon chain with five double bonds in the cis configuration . This compound is derived from arachidonic acid through a two-step enzymatic process involving elongation and desaturation. Osbond acid is present in human serum at low concentrations (0.1% to 1%) and serves as a marker for the functional status of docosahexaenoic acid (DHA) .

Synthesis and Sources

Osbond acid can be synthesized from arachidonic acid through elongation to docosatetraenoic acid followed by desaturation via Δ4-desaturase. Industrially, it can be extracted from fish oils rich in polyunsaturated fatty acids using techniques such as molecular distillation and chromatography.

Role in Health

  • Neurological Impact: Low levels of osbond acid have been associated with neurological disorders like schizophrenia and cognitive dysfunction .

  • Cardiovascular Effects: Increased levels of osbond acid are inversely associated with diastolic blood pressure (DBP), suggesting potential cardiovascular benefits .

  • Cognitive Development: High maternal levels of osbond acid during pregnancy may correlate with higher verbal IQ in children .

Comparison with Other Fatty Acids

The following table compares osbond acid with other notable long-chain polyunsaturated fatty acids:

Compound NameMolecular FormulaKey Features
Arachidonic AcidC20H32O2Precursor to eicosanoids; involved in inflammation
Docosahexaenoic Acid (DHA)C22H34O2Omega-3 fatty acid; crucial for brain health
+Eicosapentaenoic Acid (EPA)C20H30O2Omega-3 fatty acid; anti-inflammatory properties

Research Findings

Recent studies highlight the importance of osbond acid in various biological processes:

  • Association with Cognitive Function: Maternal intake during pregnancy has been linked to improved cognitive outcomes for offspring .

  • Blood Pressure Regulation: Increased levels are associated with lower blood pressure readings over time .

  • Neurological Disorders: Lower concentrations may contribute to conditions such as schizophrenia due to its role in neural tissue composition .

Despite these findings, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

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